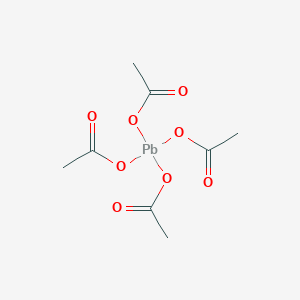

Tetrakis(acetyloxy)plumbane

Descripción general

Descripción

Tetrakis(acetyloxy)plumbane is a metalorganic compound with the chemical formula Pb(C2H3O2)4 . It appears as colorless or pink crystals and is soluble in nonpolar, organic solvents. Unlike typical salts, it does not exhibit ionic behavior. Due to its sensitivity to moisture, it is often stored with additional acetic acid .

Synthesis Analysis

The remaining lead(II) acetate can be partially oxidized to form the tetraacetate. Additionally, chlorine gas can be used to achieve this oxidation .

Molecular Structure Analysis

In the solid state, lead(IV) centers are coordinated by four bidentate acetate ions , each coordinating via two oxygen atoms. The lead atom exhibits an 8-coordinate geometry , with the oxygen atoms forming a flattened trigonal dodecahedron .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- Tetrakis(acetyloxy)plumbane derivatives, such as tetrakis [4-(1-phenylvinyl)phenyl]plumbane, have been synthesized and utilized in the formation of star-shaped polymers and tetrafunctional crosslinked networks. These compounds can also be used to create star-shaped copolymers containing polystyrene and poly(methyl methacrylate) branches (Beinert & Herz, 1980).

Applications in Molecular Chemistry

- Studies have demonstrated the potential of this compound derivatives in molecular chemistry, such as in the binding to sulfur sites in polynucleotides and potentially in the preparation of heavy metal derivatives of proteins for x-ray crystallographic study (Strothkamp, Lehmann, & Lippard, 1978).

Synthesis of Electrochemical Properties

- Research has been conducted on the synthesis of tetrasubstituted tetraphenylethenes, including tetrakis(acetoxy- and benzoyloxyphenyl)ethenes, which were investigated for their electrochemical properties. This includes studies on cyclic voltammetry and in situ IR spectroelectrochemistry, providing insights into their potential applications in electrochemistry (Schreivogel et al., 2006).

Mecanismo De Acción

Tetrakis(acetyloxy)plumbane, also known as tris(acetyloxy)plumbyl acetate or lead tetraacetate, is a chemical compound of lead . It is a colorless solid that is soluble in nonpolar, organic solvents . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

This compound primarily targets the Acyl-CoA-binding protein . This protein plays a crucial role in the intracellular transport and pool formation of long-chain fatty acyl-CoAs .

Mode of Action

The compound mimics other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, it has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .

Biochemical Pathways

It is known that the compound acts as anoxidizing agent , which suggests that it may influence redox reactions and oxidative stress pathways within the cell.

Result of Action

The primary result of this compound’s action is the inhibition of delta-aminolevulinic acid dehydratase , an enzyme vital in the biosynthesis of heme, which is a necessary cofactor of hemoglobin . This inhibition can lead to a variety of molecular and cellular effects, including impaired neurotransmitter release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is degraded by moisture and is typically stored with additional acetic acid . Furthermore, its activity as an oxidizing agent suggests that it may be sensitive to the redox environment within the cell.

Propiedades

IUPAC Name |

triacetyloxyplumbyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHCHYAKAXDFKV-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb](OC(=O)C)(OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

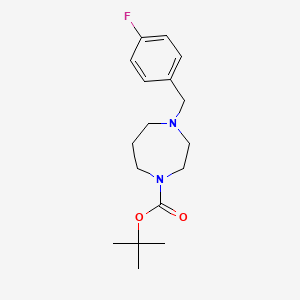

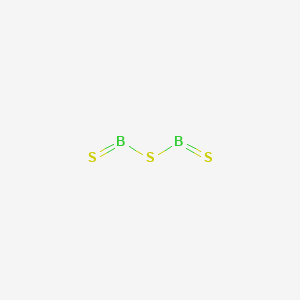

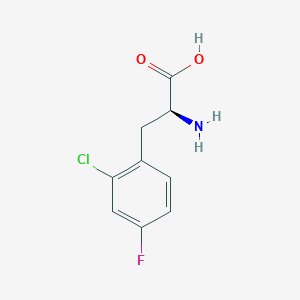

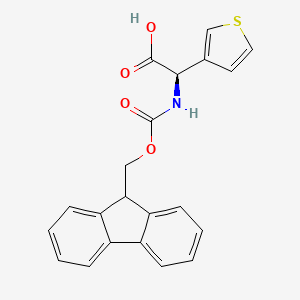

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)

![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)

![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)

![ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]](/img/structure/B3342120.png)